molecular formula C12H23NO4 B11864939 BOC-NH-PEG2-propene

BOC-NH-PEG2-propene

Cat. No.: B11864939
M. Wt: 245.32 g/mol
InChI Key: ULTNREHTPSLQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-NH-PEG2-propene: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that can selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-NH-PEG2-propene typically involves the reaction of a PEG derivative with a Boc-protected amine. The Boc (tert-butoxycarbonyl) group is used to protect the amine group during the reaction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and stored under recommended conditions to maintain stability .

Mechanism of Action

BOC-NH-PEG2-propene functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG spacer enhances the solubility and stability of the PROTAC molecule, improving its efficacy .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate

InChI

InChI=1S/C12H23NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14)

InChI Key

ULTNREHTPSLQGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC=C

Origin of Product

United States

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